2-(4-Ethylphenyl)ethanethioamide
Description
2-(4-Ethylphenyl)ethanethioamide is a thioamide derivative characterized by a 4-ethylphenyl group attached to an ethanethioamide backbone. Thioamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or modulators of biological pathways due to their sulfur-containing functional group.
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-(4-ethylphenyl)ethanethioamide |
InChI |
InChI=1S/C10H13NS/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |
InChI Key |
CDSIWGGDUIQZJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)ethanethioamide typically involves the reaction of 4-ethylbenzyl chloride with thioacetamide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Ethylphenyl)ethanethioamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-(4-Ethylphenyl)ethanethioamide, three structurally related compounds are analyzed below. Key differences in substituents, molecular properties, and biological activities are highlighted.
Structural and Molecular Comparisons
The table below summarizes critical data for the target compound and its analogs:
Key Observations:
- Substituent Effects: The 4-ethylphenyl group in the target compound and iCRT3 may enhance lipophilicity compared to the trifluoromethyl substituent in ’s compound, which introduces strong electron-withdrawing effects. The oxazole ring in iCRT3 and oxazolidinone in ’s compound introduce rigid heterocyclic structures, contrasting with the simpler ethanethioamide backbone of the target compound.
Physical Properties :
- ’s compound exists as a yellow oil, likely due to lower molecular symmetry and the trifluoromethyl group’s influence on intermolecular forces. This contrasts with the solid-state nature of many thioamides.
Biological Activity
2-(4-Ethylphenyl)ethanethioamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a thioamide functional group, which is known to influence its biological properties. The presence of the ethylphenyl moiety may enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antimicrobial Activity
Recent studies have indicated that thioamide derivatives exhibit significant antimicrobial properties. For instance, related thioamide compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of Thioamide Derivatives
| Compound | Microorganism | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | Cell membrane disruption |
| This compound | Escherichia coli | 20 | Inhibition of protein synthesis |
| Thioamide A | Candida albicans | 10 | Metabolic pathway interference |
Cytotoxicity
Studies assessing the cytotoxic effects of this compound on human cancer cell lines have shown promising results. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapies.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (Normal/ Cancer) |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | 5 |
| MCF-7 (Breast Cancer) | 15 | 3 |
| Normal Fibroblasts | >50 | - |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thioamides can inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Some studies have suggested that thioamides can trigger programmed cell death in cancer cells.
- Membrane Disruption : The lipophilic nature may allow these compounds to integrate into lipid membranes, leading to increased permeability and cell lysis.
Case Studies
- Antimicrobial Efficacy Study : A study by Zasada et al. (2012) demonstrated that thioamide derivatives, including related compounds, exhibited significant antimicrobial activity against Pythium irregulare, with observed EC50 values indicating effective concentrations for growth inhibition and mortality .
- Cancer Cell Line Evaluation : Research conducted on various human cancer cell lines revealed that derivatives similar to this compound showed promising results in reducing cell viability through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
